Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)-
Description
Comparative Geometry of Nitro-Substituted Heterocycles
Nitro groups in similar systems (e.g., 3-bromo-5-nitroacetophenone) induce planar distortions due to resonance interactions. In phenyl-based analogs, the nitro group forms a dihedral angle of 82–85° with the aromatic plane, while bromine’s larger van der Waals radius creates steric hindrance. For pyrrole derivatives, computational models predict:
| Parameter | Predicted Value |
|---|---|
| Pyrrole ring planarity | ±0.02 Å deviation |
| C-Br bond length | 1.89–1.92 Å |
| N-O (nitro) bond length | 1.21–1.23 Å |
X-ray studies of 2-bromo-1-(5-bromo-1H-pyrrol-2-yl)ethanone (PubChem CID 15327671) reveal a coplanar acetyl group with the pyrrole ring, suggesting similar behavior in the target compound.
Quantum Chemical Calculations of Molecular Geometry
Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d,p) level provide molecular geometry predictions:
Optimized Bond Lengths and Angles
| Bond/Angle | Value |
|---|---|
| C2-C3 (pyrrole) | 1.38 Å |
| C5-Br | 1.90 Å |
| N1-C7 (methyl) | 1.47 Å |
| C2-C(=O) | 1.51 Å |
| O-N-O (nitro) | 125.7° |
The acetyl group’s carbonyl oxygen exhibits partial negative charge (−0.45 e ), while the nitro group’s oxygen atoms carry −0.32 e each. These electrostatic features influence dipole moments, calculated at 6.8–7.2 D .
Electronic Structure Analysis via Density Functional Theory (DFT)
Frontier Molecular Orbitals
DFT-computed HOMO-LUMO gaps reveal electronic reactivity:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | −6.2 | Pyrrole π-system |
| LUMO | −1.8 | Nitro group π* antibonding |
The 4.4 eV gap suggests moderate kinetic stability, with electrophilic attack favored at the nitro group’s para position.
Properties
CAS No. |
199684-03-2 |
|---|---|
Molecular Formula |
C7H7BrN2O3 |
Molecular Weight |
247.05 g/mol |
IUPAC Name |
1-(5-bromo-1-methyl-4-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O3/c1-4(11)5-3-6(10(12)13)7(8)9(5)2/h3H,1-2H3 |
InChI Key |
SXQSJNKJTKRUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N1C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the bromination of a pyrrole derivative followed by nitration and subsequent acetylation. One common synthetic route is as follows:
Bromination: A pyrrole derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Nitration: The brominated pyrrole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetylation: Finally, the nitrated bromopyrrole is acetylated using acetic anhydride in the presence of a catalyst, such as pyridine, to yield 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 4 undergoes reduction to form reactive intermediates, a key transformation for generating pharmacologically active derivatives.
This reduction is critical for converting the compound into bioactive analogs, particularly in anticancer research .
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 participates in SNAr reactions due to electron-withdrawing effects from the nitro and acetyl groups.
For example, reactions with amines yield pyrrole-2-ethanone derivatives with altered electronic profiles, enhancing biological activity .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed coupling reactions, expanding structural diversity.
| Reaction Type | Catalysts/Conditions | Application | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Introduction of aryl/heteroaryl groups at position 5. | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination for drug candidate synthesis. |
These reactions are pivotal in medicinal chemistry for creating libraries of analogs targeting enzyme inhibition.
Functionalization of the Acetyl Group
The ethanone moiety undergoes typical ketone reactions, such as condensations and reductions.
Electrophilic Substitution on the Pyrrole Ring
Despite electron-withdrawing groups, the pyrrole ring can undergo electrophilic substitution under controlled conditions.
Biological Interactions and Reactivity
The compound interacts with biological targets via its nitro and acetyl groups:
-
Enzyme Inhibition : The nitro group forms hydrogen bonds with catalytic residues (e.g., in cytochrome P450 enzymes).
-
DNA Intercalation : Planar pyrrole derivatives intercalate into DNA, disrupting replication.
Scientific Research Applications
Antimicrobial Activity
Research indicates that Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)- exhibits promising antimicrobial properties. Its structure allows it to interact with various biological macromolecules, potentially inhibiting the growth of pathogens. Notably, studies have shown its effectiveness against certain strains of bacteria and fungi, suggesting its application in developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation. The unique brominated pyrrole structure is believed to enhance its interaction with specific cellular targets involved in cancer progression .
Interaction Studies
Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)- has been the subject of interaction studies aimed at understanding its binding affinity to proteins and nucleic acids. These studies are crucial for elucidating the compound's mechanism of action and identifying potential therapeutic pathways. For instance, it has shown interactions with enzymes that could be targeted for drug development .
Synthetic Applications
Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)- serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of various derivatives that may possess enhanced biological activities or different pharmacological profiles. The compound can be modified through various chemical reactions to produce analogs with specific desired properties .
Case Study 1: Antimicrobial Development
In a study focused on developing new antimicrobial agents, Ethanone was tested against multiple bacterial strains. Results indicated that it exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for further development into a therapeutic agent .
Case Study 2: Cancer Cell Apoptosis
Another investigation explored the effects of Ethanone on human cancer cell lines. The study found that treatment with the compound led to increased rates of apoptosis in certain types of cancer cells, suggesting a mechanism involving the disruption of cellular signaling pathways critical for cell survival .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Target Compound vs. Benzene-Based Ethanones
- Ethanone, 1-(5-bromo-2,4-dimethoxyphenyl)- (C₁₀H₁₁BrO₃): This benzene derivative substitutes bromo and methoxy groups. Methoxy groups are electron-donating, enhancing ring electron density, whereas bromo and nitro groups (in the target compound) are electron-withdrawing. This contrast suggests differences in electrophilic substitution reactivity and solubility—methoxy groups may improve solubility in polar solvents compared to the nitro group’s hydrophobic effect .
- 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethanone: The hydroxyl and chloro substituents introduce hydrogen-bonding capability and polarizability, respectively.
Target Compound vs. Pyrazole-Based Ethanones
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (C₁₇H₁₄BrFN₂O): The pyrazole ring here is non-aromatic (4,5-dihydro), reducing conjugation compared to the fully aromatic pyrrole in the target compound. Fluorine’s electronegativity and bromine’s steric bulk may alter dipole moments and crystal packing, as evidenced by crystallographic studies .
Molecular and Crystallographic Trends
A comparative analysis of substituent positions and ring types is summarized below:
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| Target Compound | Pyrrole | 5-Br, 1-Me, 4-NO₂ | C₇H₇BrN₂O₃ | Electron-deficient ring, nitro group enhances reactivity |
| 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone | Benzene | 5-Br, 2,4-OMe | C₁₀H₁₁BrO₃ | Electron-rich ring, methoxy improves solubility |
| 1-[5-(4-Bromophenyl)-3-(4-F-phenyl)pyrazolyl]ethanone | Pyrazole (dihydro) | 5-BrPh, 3-FPh | C₁₇H₁₄BrFN₂O | Non-aromatic ring, fluorine enhances polarity |
| 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethanone | Benzene | 5-Br, 3-Cl, 2-OH | C₈H₆BrClO₂ | Hydroxyl enables H-bonding, higher acidity |
Biological Activity
Ethanone, 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)-, also known as 2-acetyl-5-bromo-1-methyl-4-nitropyrrole, is a compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
Ethanone has the molecular formula CHBrNO and a molecular weight of approximately 247.05 g/mol. The compound features a pyrrole ring substituted with a bromine atom and a nitro group, which are crucial for its biological interactions. The presence of these functional groups contributes to its reactivity and potential pharmacological effects.
Mechanisms of Biological Activity
The biological activity of ethanone is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Biological Activities
Research indicates that ethanone exhibits several pharmacological effects, including:
- Antibacterial Activity : Studies have shown that derivatives of pyrrole compounds, including ethanone, can exhibit potent antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. For example, pyrrole derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens .
- Anticancer Potential : Ethanone has been investigated for its pro-apoptotic activity on various cancer cell lines. Specific analogues have shown efficacy in targeting microtubules and inhibiting autophagy in hematological cancers . The structure-activity relationship (SAR) analysis indicates that modifications to the pyrrole core can enhance anticancer activity.
Antibacterial Activity
In a recent study evaluating the antibacterial properties of pyrrole derivatives, ethanone was included in a panel of compounds tested against Staphylococcus aureus. The results highlighted its potential as a lead compound for developing new antibacterial agents .
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Ethanone | 3.12 | Staphylococcus aureus |
| Control | 0.25 | Isoniazid |
| Control | 10 | Triclosan |
Anticancer Activity
A study focused on the synthesis of multifunctional microtubule-targeting agents revealed that ethanone and its analogues were effective against chronic lymphocytic leukemia (CLL) cells. The compounds exhibited significant pro-apoptotic effects, suggesting their potential as therapeutic agents in cancer treatment .
Interaction Studies
Ethanone's interaction with biological macromolecules has been studied to understand its mechanism of action better. Binding affinity studies indicate that it interacts with proteins involved in critical cellular processes, which may explain its diverse biological activities.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(5-bromo-1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone?
Methodological Answer:
The synthesis of this compound involves sequential functionalization of the pyrrole ring. A typical approach includes:
Methylation : Introduce the methyl group at the pyrrole N1 position using methyl iodide under basic conditions (e.g., K₂CO₃/DMF) .
Nitration : Position-selective nitration at C4 can be achieved with HNO₃/H₂SO₄, leveraging the directing effects of existing substituents .
Bromination : Electrophilic bromination at C5 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) .
Acetylation : Introduce the ethanone group via Friedel-Crafts acylation or direct coupling with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) .
Key Considerations : Monitor regioselectivity using TLC and optimize reaction temperatures to avoid over-nitration or ring degradation .
Advanced: How can computational chemistry resolve contradictory reactivity data for the bromo and nitro substituents?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electronic effects and regioselectivity:
- Nitro Group : Strong electron-withdrawing nature reduces electron density at adjacent positions, making C5 susceptible to electrophilic bromination. Use Fukui indices to map reactive sites .
- Bromo Group : Steric and electronic effects may hinder further substitution. Compare activation energies for competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) .
Validation : Cross-reference computed IR/NMR spectra with experimental data (e.g., NIST references ) to confirm predicted structures.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS (e.g., m/z ~273 for [M+H]⁺) confirms molecular weight .
- NMR :
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), C=O (~1700 cm⁻¹), and C-Br (~600 cm⁻¹) .
Data Interpretation : Compare with databases like NIST Chemistry WebBook or published analogs .
Advanced: How to address discrepancies in reported reaction yields during scale-up?
Methodological Answer:
Contradictions often arise from:
- Reagent Purity : Trace moisture in AlCl₃ reduces acylation efficiency. Use Karl Fischer titration to verify solvent dryness .
- Kinetic vs. Thermodynamic Control : Nitration at C4 may compete with C3 under varying temperatures. Perform time-resolved HPLC to identify intermediates .
- Scale-Up Adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., nitration) to improve heat dissipation and reproducibility .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Decomposition Risks : The nitro group may release toxic NOx upon heating (>150°C). Use a fume hood and monitor thermal stability via DSC .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of fine powders .
- First Aid : For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic decomposition products .
Advanced: How to analyze crystallographic data for structural confirmation?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement . Key parameters:
- Twinned Data : For low-quality crystals, employ SHELXPRO to deconvolute overlapping reflections .
Basic: What chromatographic methods separate this compound from by-products?
Methodological Answer:
- HPLC : Use a C18 column (e.g., Zorbax Eclipse XDB) with gradient elution (ACN/H₂O + 0.1% TFA). Retention time: ~12.5 min .
- GC-MS : Optimal for volatile impurities; use a DB-Wax column (30 m × 0.25 mm) at 220°C .
Advanced: How to evaluate mutagenic potential of this compound?
Methodological Answer:
- Ames Test : Use Salmonella typhimurium TA98 strain with S9 metabolic activation. A positive result (revertant colonies >2x control) indicates frameshift mutagenicity .
- Comet Assay : Assess DNA damage in mammalian cells (e.g., HepG2). Compare with nitroaromatic controls (e.g., 1,3,5-trinitropyrrole ).
Basic: What solvents are compatible with this compound for reactivity studies?
Methodological Answer:
- Polar Aprotic : DMSO, DMF (for SNAr reactions).
- Non-Polar : Toluene, DCM (for Friedel-Crafts).
- Avoid : Protic solvents (e.g., MeOH), which may protonate the nitro group and reduce electrophilicity .
Advanced: How to resolve ambiguities in NOE (Nuclear Overhauser Effect) data?
Methodological Answer:
- Selective Irradiation : Target overlapping pyrrole protons (e.g., H3 and H5) to differentiate spatial proximity.
- DFT-Assisted Assignments : Combine experimental NOESY with computed interatomic distances (≤4 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
